5-Benzyloxy-6,7-dimethoxycoumarin
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Overview
Description
5-Benzyloxy-6,7-dimethoxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and antitumor effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyloxy-6,7-dimethoxycoumarin typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6,7-dimethoxycoumarin, which can be obtained through the Pechmann condensation reaction of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst.
Benzyloxy Substitution: The next step involves the introduction of the benzyloxy group at the 5-position. This can be achieved through a nucleophilic substitution reaction using benzyl bromide and a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective starting materials, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Benzyloxy-6,7-dimethoxycoumarin can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The coumarin core can be reduced to form dihydrocoumarin derivatives.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzaldehyde derivatives, while reduction of the coumarin core results in dihydrocoumarin derivatives.
Scientific Research Applications
5-Benzyloxy-6,7-dimethoxycoumarin has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Benzyloxy-6,7-dimethoxycoumarin involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as acetylcholinesterase and butyrylcholinesterase by binding to their active sites, thereby preventing the breakdown of neurotransmitters.
Antioxidant Activity: The presence of methoxy groups enhances its ability to scavenge free radicals, contributing to its antioxidant properties.
Anti-inflammatory Effects: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxycoumarin:
7-Benzyloxycoumarin: This compound has a benzyloxy group at position 7 but lacks the methoxy groups at positions 6 and 7.
Uniqueness
5-Benzyloxy-6,7-dimethoxycoumarin is unique due to the combination of benzyloxy and methoxy groups, which confer distinct chemical and biological properties. This structural arrangement enhances its potential as a multifunctional compound with applications in various scientific fields.
Properties
CAS No. |
68691-84-9 |
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Molecular Formula |
C18H16O5 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
6,7-dimethoxy-5-phenylmethoxychromen-2-one |
InChI |
InChI=1S/C18H16O5/c1-20-15-10-14-13(8-9-16(19)23-14)17(18(15)21-2)22-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
InChI Key |
ZBZFOLVXVFNNFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C=CC(=O)OC2=C1)OCC3=CC=CC=C3)OC |
Origin of Product |
United States |
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